molecular formula C14H18N2O3S B3017209 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide CAS No. 868370-61-0

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

Cat. No.: B3017209
CAS No.: 868370-61-0
M. Wt: 294.37
InChI Key: FFCMVOBNNYYRRI-PFONDFGASA-N
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Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide is a chemical compound with the molecular formula C14H18N2O3S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide typically involves the condensation of 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butyramide
  • 3,4-Dimethoxy-N-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamothioyl}benzamide
  • (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-6-11(17)15-14-16(2)12-9(18-3)7-8-10(19-4)13(12)20-14/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCMVOBNNYYRRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N=C1N(C2=C(C=CC(=C2S1)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide
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N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)butanamide

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